molecular formula C23H28FN3O4 B12580373 oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine CAS No. 590365-49-4

oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine

Cat. No.: B12580373
CAS No.: 590365-49-4
M. Wt: 429.5 g/mol
InChI Key: FVKKXHKSOIYXNB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name of this compound is derived from its acridine core and substituent groups. The base structure, acridine-3,6-diamine, consists of a tricyclic aromatic system with amine groups at positions 3 and 6. The substitution pattern involves three ethyl groups and one 2-fluoroethyl group attached to the nitrogen atoms. According to IUPAC rules, the substituents are prioritized alphabetically and numbered based on their positions:

  • 3-N-(2-Fluoroethyl) : A fluoroethyl group (-CH2CH2F) is bonded to the nitrogen at position 3.
  • 6-N,6-N-Diethyl : Two ethyl groups (-CH2CH3) are attached to the nitrogen at position 6.

The oxalic acid component acts as a counterion, forming a salt with the protonated acridine derivative. Thus, the full systematic name is 3-(2-fluoroethyl)-6,6-diethylacridine-3,6-diaminium oxalate , reflecting the cationic acridine species paired with oxalate anions.

Property Value
Molecular Formula C23H27FN4·C2HO4−
Molecular Weight 487.51 g/mol (free base: 378.49)
IUPAC Name 3-(2-Fluoroethyl)-6,6-diethylacridine-3,6-diaminium oxalate

Molecular Architecture: Acridine Core Modifications

The acridine core is a planar tricyclic system comprising two benzene rings fused to a central pyridine ring. Modifications to this scaffold include:

  • Nitrogen Substituents :
    • The 3-N position hosts a 2-fluoroethyl group, introducing electronegativity and steric bulk.
    • The 6-N position is diethylated, enhancing hydrophobicity and altering electron density across the aromatic system.
  • Electronic Effects :

    • The fluorine atom in the 2-fluoroethyl group withdraws electrons via its -I effect, polarizing the N-C bond and influencing intermolecular interactions.
    • Ethyl groups donate electrons through hyperconjugation, counterbalancing the electron-withdrawing effects of the fluorine.
  • Oxalate Interaction :

    • Oxalic acid forms hydrogen bonds with the protonated amine groups, stabilizing the crystal lattice. This interaction is critical for solubility and solid-state packing.

Crystallographic Analysis and Stereoelectronic Properties

X-ray diffraction studies of analogous acridine derivatives reveal a monoclinic crystal system with P21/c symmetry. Key features include:

  • Planarity : The acridine core remains planar, but substituents introduce torsional strain. The 2-fluoroethyl group adopts a gauche conformation to minimize steric clashes.
  • Hydrogen Bonding : Oxalate anions bridge adjacent acridine cations via N-H···O interactions (bond length: 2.89–3.12 Å), forming a layered structure.

Stereoelectronic Effects :

  • The fluorine atom’s electronegativity redistributes electron density, increasing the acidity of adjacent protons.
  • Conjugation between the acridine π-system and amine lone pairs is disrupted by alkyl substitution, reducing resonance stabilization compared to unmodified acridine-3,6-diamine.

Comparative Structural Analysis with Parent Acridine Derivatives

Feature Parent Acridine-3,6-Diamine 3-N,6-N,6-N-Triethyl-3-N-(2-Fluoroethyl) Derivative
Solubility High in polar solvents Reduced due to alkyl/fluoroalkyl groups
DNA Intercalation Strong (planar structure) Weakened (steric hindrance from substituents)
Thermal Stability Decomposes at 292.9°C Lower (∼250°C, destabilized by oxalate counterion)

The parent compound, acridine-3,6-diamine, exhibits strong DNA intercalation due to its planar geometry. In contrast, the triethyl/fluoroethyl modifications sterically hinder intercalation, shifting its biological activity toward surface binding or groove interactions. Additionally, the oxalate counterion enhances aqueous solubility relative to hydrochloride salts, as seen in proflavine derivatives.

Properties

CAS No.

590365-49-4

Molecular Formula

C23H28FN3O4

Molecular Weight

429.5 g/mol

IUPAC Name

oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine

InChI

InChI=1S/C21H26FN3.C2H2O4/c1-4-24(5-2)18-9-7-16-13-17-8-10-19(25(6-3)12-11-22)15-21(17)23-20(16)14-18;3-1(4)2(5)6/h7-10,13-15H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

FVKKXHKSOIYXNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=NC3=C(C=CC(=C3)N(CC)CCF)C=C2C=C1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Amination and Alkylation Steps

  • Amination: The 3,6-diamino substitution on acridine is typically achieved by reduction of 3,6-dinitroacridine or by nucleophilic aromatic substitution on halogenated acridine precursors. For example, 3,6-dichloroacridine can be reacted with ammonia or amines under controlled conditions to introduce amino groups.

  • Alkylation: The amino groups are selectively alkylated using alkyl halides or alkyl sulfonates. For triethyl substitution, triethylamine or triethyl halides can be used under basic conditions. For the 2-fluoroethyl group, 2-fluoroethyl bromide or tosylate is employed.

  • Reaction Conditions: Alkylation is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like cesium carbonate or potassium carbonate to facilitate nucleophilic substitution. Temperature control (room temperature to 80°C) and reaction time (several hours) are critical for selectivity and yield.

Formation of Oxalic Acid Salt

  • The free base of the substituted acridine diamine is reacted with oxalic acid in an appropriate solvent (e.g., isopropanol or ethanol) to form the oxalate salt.

  • The salt formation is typically carried out by mixing equimolar amounts of the amine and oxalic acid under stirring at room temperature or mild heating, followed by crystallization.

  • This step improves the compound’s stability, solubility, and handling properties.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Amination of acridine 3,6-dichloroacridine + ammonia, polar solvent, heat 60-80 Reduction or substitution to introduce amino groups at 3,6-positions
Alkylation (triethyl) Triethyl bromide + base (Cs2CO3), DMF, 50-80°C 70-90 Selective alkylation of amino groups
Alkylation (2-fluoroethyl) 2-fluoroethyl bromide + base, DMF, room temp to 60°C 65-85 Introduction of fluoroethyl substituent on amino group
Salt formation Oxalic acid + substituted acridine diamine, EtOH 80-95 Crystallization of oxalate salt

Note: Yields and conditions are representative based on analogous acridine derivative syntheses and fluoroalkylation literature.

Detailed Research Findings and Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr): The introduction of amino groups at the 3 and 6 positions often exploits the electron-deficient nature of acridine rings substituted with leaving groups (e.g., chloro). Amines displace halides under heating, often facilitated by polar aprotic solvents and bases.

  • Selective Alkylation: Controlling mono- versus di-alkylation on amino groups requires stoichiometric control and reaction monitoring (e.g., TLC, HPLC). The use of bulky bases and low temperatures can improve selectivity.

  • Fluoroalkylation: The 2-fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethyl halides. Fluorine’s electronegativity influences reactivity and requires careful control of reaction parameters to avoid side reactions.

  • Salt Formation: Oxalic acid forms stable salts with diamines, often enhancing crystallinity and purity. The salt formation is a straightforward acid-base reaction, typically yielding crystalline solids suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Aspect Direct Amination + Alkylation Reductive Amination Solid-Phase Synthesis (Advanced)
Complexity Moderate Higher High
Yield 60-90% Variable Moderate to high
Scalability Good Moderate Limited
Purity High High Very high
Equipment Requirements Standard organic synthesis Requires reducing agents Requires specialized resins
Suitability for Fluoroalkylation Good Moderate Possible but complex

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidized derivatives: Various oxidized forms of the acridine core.

    Reduced forms: Glycolic acid derivatives.

    Substituted products: Compounds with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Used in the synthesis of novel materials with specific electronic and optical properties.

Biology

    Fluorescent Probes: The acridine moiety can be used in the design of fluorescent probes for biological imaging.

    DNA Intercalation: The compound can intercalate into DNA, making it useful in genetic studies and drug design.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with DNA.

    Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to its strong coloration properties.

    Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. The fluoroethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the oxalic acid moiety can chelate metal ions, affecting various enzymatic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Acridine Orange (3-N,3-N,6-N,6-N-Tetramethylacridine-3,6-Diamine)
  • Molecular Formula : C₁₇H₂₀ClN₃ .
  • Substituents : Four methyl groups on the acridine amine positions.
  • Applications : Widely used as a fluorescent dye for nucleic acid staining, apoptosis detection, and autophagy studies .
  • Fluorination may reduce mutagenicity risks observed in AO, which is noted for phototoxicity and DNA intercalation-related hazards .
3-Chloro-N-Phenyl-Phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂ .
  • Substituents : Chlorine and phenyl groups on a phthalimide core.
  • Applications : Primarily used in polymer synthesis (e.g., polyimides) rather than biomedical contexts .
  • Key Differences: The acridine core in the target compound allows for DNA/RNA interaction, unlike the phthalimide structure.

Comparative Data Table

Property Target Compound Acridine Orange (AO) 3-Chloro-N-Phenyl-Phthalimide
Molecular Formula C₁₉H₂₅FN₃O₄ (estimated) C₁₇H₂₀ClN₃ C₁₄H₈ClNO₂
Core Structure Acridine-3,6-diamine Acridine-3,6-diamine Phthalimide
Key Substituents Triethyl, 2-fluoroethyl, oxalic acid counterion Tetramethyl Chlorine, phenyl
Lipophilicity High (due to triethyl/fluoroethyl groups) Moderate (methyl groups) Low (aromatic chloro-phenyl)
Primary Applications Apoptosis/autophagy induction, biomedical research Nucleic acid staining, apoptosis assays Polymer synthesis
Toxicity Likely high (oxalic acid component) Mutagenic, phototoxic Not well-documented

Research Findings and Mechanistic Insights

  • Autophagy and Apoptosis :

    • AO induces autophagy via upregulation of Atg proteins and triggers apoptosis through Annexin V–FITC/PI staining . The target compound’s enhanced lipophilicity may amplify these effects by improving cellular uptake.
    • Oxalic acid’s role in chelating calcium ions (Ca²⁺) could synergize with acridine’s DNA-binding properties to disrupt cellular signaling pathways .
  • Toxicity and Safety :

    • AO’s mutagenicity is linked to DNA intercalation and photodynamic activity . The target compound’s fluoroethyl group may reduce these risks by altering binding kinetics.
    • Oxalic acid’s inherent toxicity (e.g., nephrotoxicity via calcium oxalate formation) necessitates careful dosing in biomedical applications .

Biological Activity

The compound "oxalic acid; 3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine" represents a unique chemical structure combining oxalic acid with an acridine derivative. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.

Oxalic Acid:

  • IUPAC Name: Ethanedioic acid
  • Molecular Formula: C₂H₂O₄
  • Molecular Weight: 90.0349 g/mol
  • Physical State: White crystalline solid

Acridine Derivative:

  • Structure: The acridine moiety contributes to the compound's biological activity through its ability to intercalate DNA and influence cellular processes.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antioxidant Activity:
    • Recent studies have shown that compounds derived from oxalic acid exhibit significant antioxidant properties. For instance, synthesized oxalic acid diamides demonstrated varying degrees of effectiveness in reducing malondialdehyde (MDA) levels in brain and liver tissues of white rats, indicating potential protective effects against oxidative stress .
  • Enzyme Modulation:
    • Research indicates that oxalic acid can influence enzyme activities related to immune responses. In honeybees treated with oxalic acid, significant increases were observed in glucose oxidase and vitellogenin concentrations, suggesting an immune activation mechanism . This is particularly relevant for understanding the compound's effects on cellular stress responses.
  • Pharmacological Potential:
    • Compounds similar to oxalic acid derivatives have been evaluated for their pharmacological properties in silico, adhering to Lipinski's "Rule of Five," which assesses drug-likeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors . This suggests a promising pathway for developing new therapeutic agents.

Case Study 1: Antioxidant Effects in Animal Models

A study investigating the antioxidant properties of synthesized oxalic acid derivatives found that certain compounds significantly reduced oxidative stress markers in rat models. The most effective compound showed a notable decrease in MDA levels, supporting its potential as a therapeutic agent against oxidative damage .

Case Study 2: Immune Response in Bees

In a controlled experiment involving honeybees treated with oxalic acid, researchers monitored the activity of various enzymes over time. The treatment resulted in increased glucose oxidase activity at 48 hours post-treatment, indicating a possible enhancement of the bees' immune response . This highlights the compound's role in modulating biological systems.

Data Tables

PropertyOxalic AcidAcridine Derivative
Molecular FormulaC₂H₂O₄C₁₄H₁₈F₃N₃
Molecular Weight90.0349 g/molVaries based on substituents
Antioxidant ActivityModerateVaries; potential for high activity
Enzyme ModulationIncreases glucose oxidasePotential modulation of DNA-related enzymes

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